Enhanced Brain Uptake of NMI 8739 Relative to Unconjugated Dopamine via DHA-Mediated Transport
NMI 8739 demonstrates significantly enhanced blood-brain barrier penetration compared to unconjugated dopamine due to DHA-mediated carrier transport. In a comparative study evaluating fatty acids of varying chain lengths (C2–C22) and degrees of unsaturation as carriers for dopamine transport to the brain, the C22:6 all-cis docosahexaenoic acid (DHA) carrier in NMI 8739 was identified as the most active carrier, increasing dopamine uptake through the blood-brain barrier by greater than 7.5-fold relative to baseline [1].
| Evidence Dimension | Blood-brain barrier penetration enhancement |
|---|---|
| Target Compound Data | >7.5-fold increase in dopamine uptake through BBB |
| Comparator Or Baseline | Unconjugated dopamine (baseline uptake) |
| Quantified Difference | >7.5-fold enhancement |
| Conditions | In vivo comparative carrier screening of fatty acid-dopamine conjugates with varying chain lengths and degrees of unsaturation |
Why This Matters
This quantifiable BBB penetration advantage establishes NMI 8739 as a research tool uniquely suited for CNS-targeted dopaminergic investigations where unconjugated dopamine cannot achieve adequate brain exposure.
- [1] Shashoua VE, Hesse GW. N-docosahexaenoyl, 3 hydroxytyramine: a dopaminergic compound that penetrates the blood-brain barrier and suppresses appetite. Life Sci. 1996;58(16):1347-57. doi: 10.1016/0024-3205(96)00101-4. View Source
